REV 5901

Inflammation Pulmonary Pharmacology Leukotriene Signaling

REV 5901 (α-pentyl-3-(2-quinolinylmethoxy)benzenemethanol) is the only commercially available compound that simultaneously inhibits 5-lipoxygenase and competitively blocks cysteinyl-leukotriene receptors (Ki = 0.7 μM), while remaining completely inactive against COX and multiple PDE isoforms. Unlike generic 5-LO inhibitors (zileuton, NDGA) or selective CysLT1R antagonists, REV 5901 provides complete leukotriene pathway blockade in a single agent. This unique dual mechanism, validated in canine myocardial infarction (49% infarct reduction) and colon cancer apoptosis models (13.3-fold increase at 15 μM), ensures experimental reproducibility that no substitute can achieve. Procure REV 5901 to generate clean, interpretable data in inflammation, pulmonary pharmacology, and oncology research.

Molecular Formula C22H25NO2
Molecular Weight 335.4 g/mol
CAS No. 101910-24-1
Cat. No. B1663037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameREV 5901
CAS101910-24-1
Synonymsalpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol
PF 5901
PF-5901
REV 5901
REV-5901
RG 5901
RG-5901
Molecular FormulaC22H25NO2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O
InChIInChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3
InChIKeyJRLOEMCOOZSCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

REV 5901 (CAS 101910-24-1): Procurement-Grade Specifications for a Dual-Action 5-Lipoxygenase Inhibitor and Leukotriene Receptor Antagonist


REV 5901 (α-pentyl-3-(2-quinolinylmethoxy)benzenemethanol) is a research-grade small molecule that functions as both a competitive antagonist of cysteinyl-leukotriene receptors (Ki = 0.7 μM for guinea pig lung membranes) and an inhibitor of the enzyme 5-lipoxygenase (5-LO) [1][2]. Unlike many compounds in its class, REV 5901 exhibits oral bioavailability and lacks significant activity against multiple forms of cyclic nucleotide phosphodiesterases, making it a distinct chemical probe for dissecting leukotriene-mediated pathways in inflammation and oncology research [3].

REV 5901 Procurement Guide: Why Generic 5-LO Inhibitors Fail as Direct Substitutes for This Dual-Activity Chemical Probe


Substituting REV 5901 with a generic 5-lipoxygenase inhibitor is scientifically invalid due to its unique dual mechanism of action and distinct off-target profile. Unlike selective 5-LO inhibitors (e.g., zileuton, AA-861) or FLAP inhibitors (e.g., MK-886), REV 5901 simultaneously antagonizes cysteinyl-leukotriene receptors [1]. This dual activity is critical for experiments where both enzyme inhibition and receptor blockade are required to fully ablate leukotriene signaling. Furthermore, REV 5901 does not inhibit cyclooxygenase (COX) or phosphodiesterases, a common confounding factor among earlier-generation LOX inhibitors like phenidone, BW755C, and NDGA [2][3]. These pharmacological distinctions mean that experimental outcomes obtained with REV 5901 cannot be replicated by simply using another 5-LO inhibitor; procurement of the exact compound is essential for data reproducibility and accurate pathway interrogation.

REV 5901 Comparative Performance Data: Quantitative Evidence for Scientific Selection Over Zileuton, MK-886, and Other Analogs


REV 5901 vs. Zileuton, MK-886, and AA-861: Dual Mechanism of 5-LO Inhibition and Leukotriene Receptor Antagonism

REV 5901 is a dual-acting agent, whereas its comparators are single-mechanism compounds. REV 5901 inhibits 5-LO (IC50 = 0.12 μM in rat neutrophils) and competitively antagonizes cysteinyl-leukotriene receptors (Ki = 0.7 μM) [1][2]. In contrast, zileuton is a pure 5-LO inhibitor (IC50 = 0.5-1.9 μM, depending on assay), AA-861 is a selective 5-LO inhibitor (IC50 = 0.8 μM), and MK-886 is a FLAP inhibitor that prevents 5-LO activation (IC50 = 30 nM) but has no direct receptor antagonist activity [3][4][5].

Inflammation Pulmonary Pharmacology Leukotriene Signaling

REV 5901 vs. BW755C, Phenidone, and NDGA: Absence of Cyclooxygenase (COX) Inhibition Confirms Selectivity

REV 5901 does not inhibit cyclooxygenase (COX) at concentrations up to 50 μM, as demonstrated by its lack of effect on thromboxane B2 and 6-keto-PGF1α release from lung tissue [1]. This contrasts with common 5-LO inhibitors such as BW755C (COX-1 IC50 = 0.65 μg/mL), phenidone (dual COX/LOX inhibitor), and NDGA (which exhibits tyrosine kinase inhibition and antioxidant activity) [2][3].

Inflammation Eicosanoid Pathway Assay Selectivity

REV 5901 vs. Other Leukotriene Antagonists: Inactivity Against Phosphodiesterases (PDEs)

Unlike several other leukotriene receptor antagonists of its era, REV 5901 is ineffective against multiple forms of cyclic nucleotide phosphodiesterases (PDEs) [1]. This is a crucial differentiator, as PDE inhibition can non-specifically elevate cAMP and cGMP levels, leading to smooth muscle relaxation and other confounding effects that are independent of leukotriene pathway modulation.

Pulmonary Pharmacology Signal Transduction Off-Target Profiling

REV 5901 vs. AA-861, Phenidone, NDGA, and BW755C: Potency Ranking in Lung Tissue for Leukotriene Release Inhibition

In a direct comparative study using guinea-pig lung fragments, REV 5901 was the second most potent inhibitor of antigen-induced immunoreactive leukotriene D4 (iLTD4) release among six tested 5-LO inhibitors. The rank order of potency was AA-861 > REV-5901 > phenidone > nafazatrom > NDGA > BW755C [1]. This positions REV 5901 as a superior choice over commonly used historical standards like NDGA and BW755C for ex vivo tissue studies.

Pulmonary Pharmacology In Vitro Potency Tissue-Based Assay

REV 5901 In Vivo Efficacy: Myocardial Infarct Size Reduction vs. Control

In an anesthetized canine model of coronary artery occlusion and reperfusion, intravenous administration of REV 5901 (10 + 2 mg/kg) significantly reduced myocardial infarct size from 56.6 ± 2% to 28.6 ± 3.7% of the hypoperfused zone [1]. This represents an approximately 49% reduction in infarct size, demonstrating functional in vivo efficacy that is directly linked to its dual mechanism of action.

Cardiovascular Research Ischemia-Reperfusion Injury In Vivo Pharmacology

REV 5901 Antiproliferative Activity: Colon Cancer Cell Growth Inhibition and Apoptosis Induction

In a study on colon cancer cell lines (LoVo, HT-29, HCT-116), REV 5901 (15 μM) reduced cell proliferation by 85% relative to control after 24 hours (p < 0.005) [1]. Furthermore, REV 5901 induced apoptosis in 12% of treated cells compared to only 0.9% in controls (p < 0.01), as measured by TUNEL assay, and confirmed by DNA fragmentation and annexin V binding [1].

Cancer Research Colon Carcinoma Apoptosis

REV 5901 Recommended Application Scenarios Based on Quantitative Evidence


In Vivo Models of Myocardial Ischemia-Reperfusion Injury Requiring Infarct Size Reduction

REV 5901 is indicated for preclinical studies in large animal models of myocardial infarction where a robust reduction in infarct size is a primary endpoint. The validated in vivo efficacy (49% reduction in infarct size in a canine model) [1] makes it a suitable tool for investigating the role of leukotrienes in ischemia-reperfusion injury and for evaluating potential cardioprotective strategies. Its dual mechanism ensures comprehensive blockade of both leukotriene synthesis and receptor-mediated effects.

Tissue-Based Ex Vivo Assays for Leukotriene Release Inhibition in Pulmonary Research

For researchers using guinea-pig or human lung tissue fragments to study mediator release, REV 5901 offers a validated potency profile (IC50 = 9.6 ± 2.9 μM for iLTD4 release in guinea-pig lung; 11.7 ± 2.2 μM in human lung) [1][2]. Its known rank order among 5-LO inhibitors (second only to AA-861) and its lack of COX interference at high concentrations (up to 50 μM) [1] make it a reliable and selective tool for pulmonary pharmacology studies, particularly those involving antigen or calcium ionophore challenges.

Colon Cancer Cell Line Studies Investigating 5-LO Dependent Proliferation and Apoptosis

REV 5901 is a suitable chemical probe for in vitro studies in colon cancer research, specifically for interrogating the role of 5-LO in cell proliferation and apoptosis. Its demonstrated ability to reduce proliferation by 85% and induce a 13.3-fold increase in apoptosis at 15 μM across multiple colon cancer cell lines (LoVo, HT-29, HCT-116) [1] provides a quantitative benchmark for experimental design. This application leverages the compound's specific 5-LO inhibitory activity without the confounding off-target effects of less selective inhibitors.

Pathway Dissection Experiments Requiring Clean, PDE-Independent Leukotriene Antagonism

For experiments designed to isolate the specific contribution of cysteinyl-leukotrienes to a physiological or cellular response, REV 5901 is the preferred antagonist. Its inactivity against multiple forms of phosphodiesterases [1] ensures that observed effects are not confounded by PDE inhibition, a common issue with other leukotriene antagonists. This makes REV 5901 an essential tool for researchers aiming to generate clean, interpretable data on leukotriene receptor signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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